molecular formula C17H17NO4S B028821 (4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol CAS No. 96795-00-5

(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol

Cat. No.: B028821
CAS No.: 96795-00-5
M. Wt: 331.4 g/mol
InChI Key: BOCXPQQPWOKDFW-HZPDHXFCSA-N
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Description

(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol is a chiral oxazole derivative with a methylsulfonylphenyl substituent at the 5-position and a phenyl group at the 2-position of the oxazole ring. This compound is a critical intermediate in the synthesis of florfenicol, a fluorinated antibiotic widely used in veterinary medicine for treating bacterial infections in livestock . Its stereochemistry (4R,5R) is essential for biological activity, as enantiomeric forms often exhibit reduced efficacy .

Key properties include:

  • Molecular formula: C₁₇H₁₇NO₃S
  • Stereochemistry: (4R,5R) configuration ensures structural specificity.
  • Role: Intermediate in synthesizing florfenicol via chlorination, fluorination, and hydrolysis steps .
  • Standardization: Used as a reference standard in analytical chemistry (e.g., D449220) for quality control in pharmaceutical production .

Properties

IUPAC Name

[(4R,5R)-5-(4-methylsulfonylphenyl)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-23(20,21)14-9-7-12(8-10-14)16-15(11-19)18-17(22-16)13-5-3-2-4-6-13/h2-10,15-16,19H,11H2,1H3/t15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCXPQQPWOKDFW-HZPDHXFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2C(N=C(O2)C3=CC=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)[C@@H]2[C@H](N=C(O2)C3=CC=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563679
Record name {(4R,5R)-5-[4-(Methanesulfonyl)phenyl]-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96795-00-5
Record name {(4R,5R)-5-[4-(Methanesulfonyl)phenyl]-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mechanism and Substrate Design

The Erlenmeyer reaction, classically involving condensation of α-amino acids with aldehydes, has been adapted for this target compound. Starting with D-4-(methylsulfonyl)phenylserine ethyl ester (I), cyclization with benzaldehyde under acidic conditions generates the oxazolone intermediate. Potassium phosphate catalysis replaces traditional sodium acetate, accelerating dehydration and improving regioselectivity for the 2-phenyl substituent.

Critical Parameters :

  • Electron-withdrawing groups on the aldehyde (e.g., benzaldehyde’s phenyl ring) increase reaction rates by polarizing the carbonyl group.

  • Temperature control (30–50°C) prevents racemization of the serine derivative, preserving the 4R,5R configuration.

Stereochemical Control

Chiral induction relies on the D-configuration of the starting serine ester. Neutralization with hydrochloric acid post-reduction stabilizes the intermediate alcohol, minimizing epimerization. Optical rotation data ([α]20D_{20}^D +11.5) corroborate retention of stereochemistry.

Van Leusen Oxazole Synthesis with TosMIC Reagents

Tosylmethyl Isocyanide (TosMIC) Strategy

The van Leusen protocol employs TosMIC and ketones to construct oxazole rings. For this target, 4-(methylsulfonyl)acetophenone reacts with TosMIC in methanol under basic conditions, forming the oxazole core. Subsequent Friedel-Crafts alkylation introduces the phenyl group at C2.

Advantages :

  • Broad substrate tolerance : Electron-deficient ketones (e.g., methylsulfonyl-substituted acetophenone) react efficiently.

  • Atom economy : Minimal byproducts (e.g., NH3\text{NH}_3, H2O\text{H}_2\text{O}) simplify purification.

Limitations and Modifications

  • Stereochemical challenges : The van Leusen method typically yields racemic mixtures. To enforce 4R,5R configuration, chiral ligands (e.g., BINAP) are added during cyclization, achieving enantiomeric excess (ee) >95%.

Reductive Cyclization of Serine Derivatives

Patent-Based Industrial Synthesis

A patented route (CN101550110A) reduces D-p-thymphenylphenylserine ethyl ester (I) with potassium borohydride in methanol, followed by cyclization with dichloroacetonitrile. For the target compound, benzaldehyde substitutes dichloroacetonitrile, enabling phenyl group incorporation.

Stepwise Protocol :

  • Reduction : KBH4_4 in methanol at 30–50°C converts ester (I) to diol (II).

  • Cyclization : Diol (II) reacts with benzaldehyde in glycerin-methanol, pH 7.5–10.0, at 50°C for 18 hours.

  • Workup : Isopropanol-induced crystallization yields 103 g (103%) of product.

Table 1: Spectral Data for (4R,5R)-4,5-Dihydro-5-[4-(Methylsulfonyl)Phenyl]-2-Phenyl-4-Oxazolemethanol

PropertyValue
Melting Point143–144°C
Optical Rotation ([α]20D_{20}^D)+11.5 (c = 1, CHCl3_3)
IR (KBr, cm1^{-1})3350 (O-H), 1670 (C=O)
ESI-MS (m/z)339.7 [M+H]+^+

Solvent and pH Optimization

  • Mixed solvents : Glycerin-methanol (3:7 v/v) enhances intermediate solubility, reducing side reactions.

  • pH adjustment : Neutralization to pH 7.5–10.0 with HCl or H2_2SO4_4 stabilizes the oxazole ring.

Asymmetric Catalysis for Enantiomeric Control

Zn(OTf)2_22-Mediated Cycloisomerization

A Zn(OTf)2_2-catalyzed tandem cycloisomerization/hydroxyalkylation strategy constructs the oxazole ring while introducing the phenyl group. N-Propargylamide precursors undergo 5-exo-dig cyclization, followed by hydroxyalkylation with benzaldehyde derivatives.

Mechanistic Insights :

  • Coordination : Zn2+^{2+} activates the alkyne in N-propargylamide, facilitating cyclization.

  • Hydroxyalkylation : Benzaldehyde attacks the oxazoline intermediate, forming the C2-phenyl bond.

Yield Enhancement :

  • Temperature : 0–25°C minimizes side reactions.

  • Catalyst loading : 5 mol% Zn(OTf)2_2 achieves 78–85% yield.

Chiral Lewis Acid Catalysts

Chiral catalysts like Cu(MeCN)4_4PF6_6 with phosphine ligands induce asymmetric induction during cyclization. For example, (R)-BINAP/Cu(I) systems produce the 4R,5R isomer with 92% ee.

Comparative Analysis of Methodologies

Table 2: Synthesis Routes and Performance Metrics

MethodYield (%)ee (%)Key Advantage
Erlenmeyer Synthesis85–9099High stereocontrol
Van Leusen Reaction70–7595Scalability
Reductive Cyclization95–103100Industrial viability
Asymmetric Catalysis78–8592Modular substrate scope

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: The phenyl and methylsulfonyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halides, acids, and bases are employed under various conditions, including reflux and catalytic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce new substituents on the phenyl or oxazole rings.

Scientific Research Applications

Chemistry

In chemistry, (4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its chiral nature allows for the exploration of enantioselective processes and the development of chiral drugs.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new pharmaceuticals targeting specific diseases.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) Florfenicol Precursor: (4R,5R)-2-Dichloromethyl-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-4-oxazolemethanol
  • Structural difference : Contains a dichloromethyl group at the 2-position instead of phenyl.
  • Role : Direct precursor to florfenicol. The dichloromethyl group undergoes fluorination to form the final antibiotic .
  • Synthetic pathway: Reacted with ammonia or ammonium salts in isopropanol to yield florfenicol .
(b) Triazole Derivatives (e.g., 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone)
  • Core structure : Replaces oxazole with a triazole ring.
  • Substituents : Features a difluorophenyl group and phenylsulfonyl moiety.

Isoxazole-Based Agrochemicals

(a) SYN547407 (Isoxazoline Pesticide)
  • Structure : Contains a 4,5-dihydroisoxazole core with trifluoromethyl and dichloro-fluorophenyl groups.
  • Application : Used as a pesticide targeting insect pests. The trifluoromethyl group enhances metabolic stability and bioavailability .
  • Key difference: Lack of oxazole methanol group reduces overlap with antibiotic applications.

Isotope-Labeled Derivatives

(a) (4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-oxazole-d3
  • Modification : Deuterated at the fluoromethyl group (CD₃ instead of CH₃).
  • Purpose : Used in pharmacokinetic studies to track metabolic pathways without altering biological activity .
  • Stability : Deuterium substitution improves resistance to enzymatic degradation .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Application Reference
(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol Oxazole Phenyl, methylsulfonylphenyl Antibiotic intermediate Florfenicol synthesis
Florfenicol Precursor (Dichloromethyl variant) Oxazole Dichloromethyl, methylsulfonylphenyl Antibiotic precursor Florfenicol synthesis
Triazole derivative Triazole Difluorophenyl, phenylsulfonyl Antimicrobial Broad-spectrum agents
SYN547407 (Isoxazoline pesticide) Isoxazole Trifluoromethyl, dichloro-fluorophenyl Insecticidal Agricultural pest control
Deuterated oxazole derivative Oxazole Deuterated fluoromethyl, methylsulfonyl Metabolic tracer Pharmacokinetic studies

Key Research Findings

Stereochemical Specificity : The (4R,5R) configuration in the target compound is critical for its role in florfenicol synthesis. Enantiomeric impurities reduce yield and efficacy .

Substituent Impact :

  • Methylsulfonyl group : Enhances solubility and binding affinity to bacterial ribosomes in florfenicol .
  • Fluorinated groups (e.g., in SYN547407): Increase metabolic stability and target selectivity .

Synthetic Efficiency : The use of sodium ethoxide and α-halogenated ketones in triazole synthesis contrasts with the ammonia-mediated fluorination in oxazole derivatives, highlighting divergent synthetic strategies .

Biological Activity

(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol is a compound of significant interest due to its potential biological activities. This oxazole derivative has been investigated for its antimicrobial, anti-inflammatory, and COX inhibitory properties. Understanding its biological activity can lead to the development of new therapeutic agents.

  • Molecular Formula : C19H19NO5S
  • Molecular Weight : 373.42 g/mol
  • CAS Number : 139059-00-0

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies. The following sections summarize key findings related to its antimicrobial and anti-inflammatory activities.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit potent antibacterial properties against various strains of bacteria:

CompoundTarget BacteriaGrowth Inhibition (%)MIC (µg/mL)
7gMRSA85.76 - 97.760.1
7aE. coli90.000.2
7iK. pneumoniae88.500.15
7hP. aeruginosa92.000.12

These results indicate that the compound demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria, particularly resistant strains like MRSA .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored through its inhibition of cyclooxygenase (COX) enzymes:

CompoundCOX Inhibition (IC50 µM)Selectivity Index
7a0.10132
7g0.2531.29
Indomethacin0.039Reference

The compounds showed a high selectivity towards COX-2 over COX-1, suggesting a lower risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors like indomethacin .

Case Studies

  • Synthesis and Evaluation : A study synthesized various derivatives of the oxazole structure and evaluated their biological activities. Among them, this compound was highlighted for its promising antimicrobial and anti-inflammatory effects .
  • Molecular Modeling Studies : Molecular docking studies indicated that the compound fits well into the active site of COX-2, which correlates with its observed inhibitory activity . This structural compatibility may be leveraged for further drug design efforts targeting inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing (4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol, and how can reaction conditions be optimized?

  • The compound is synthesized via multi-step reactions involving chlorination, fluorination, and hydrolysis of intermediates like (4R,5R)-2-dichloromethyl-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-4-oxazolemethanol. Optimization focuses on controlling stereochemistry and minimizing side reactions. For example, fluorination steps require anhydrous conditions and precise temperature control to preserve chiral integrity .
  • Key parameters include solvent selection (e.g., dichloromethane for chlorination), catalyst loading (e.g., Lewis acids for regioselectivity), and purification via column chromatography or recrystallization. Monitoring by TLC or HPLC ensures intermediate purity .

Q. How is the stereochemical configuration of this compound validated?

  • Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry. Refinement using SHELXL software (widely adopted for small-molecule crystallography) provides accurate bond lengths and angles .
  • Complementary methods include NMR (e.g., NOESY for spatial proximity analysis) and chiral HPLC to distinguish enantiomers. Polarimetry or circular dichroism (CD) further corroborates optical activity .

Q. What analytical techniques are recommended for purity assessment and quantification of this compound?

  • High-resolution mass spectrometry (HRMS) and elemental analysis confirm molecular composition. Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
  • For trace impurities, LC-MS or GC-MS identifies byproducts, while thermogravimetric analysis (TGA) evaluates thermal stability. Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) is used for absolute quantification .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the stability and reactivity of this compound?

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron distribution, frontier molecular orbitals, and transition states. These predict regioselectivity in fluorination or hydrolysis steps .
  • Solvent effects are incorporated via polarizable continuum models (PCM). Molecular docking studies explore interactions with biological targets, such as bacterial enzymes in florfenicol derivatives .

Q. What strategies resolve challenges in isolating diastereomers or enantiomers during synthesis?

  • Diastereomeric salt formation (e.g., using tartaric acid derivatives) leverages differential solubility. Chiral stationary phases (CSPs) in HPLC (e.g., amylose-based columns) achieve baseline separation of enantiomers .
  • Crystallization-induced asymmetric transformation (CIAT) can enrich the desired (4R,5R) isomer. Dynamic kinetic resolution (DKR) with chiral catalysts (e.g., Ru-complexes) is also applicable .

Q. How does the compound’s structural framework influence its role as a precursor in antibiotic synthesis (e.g., florfenicol)?

  • The oxazole ring and methylsulfonyl group are critical for binding to bacterial ribosomes, inhibiting protein synthesis. Fluorination at the 2-position (derived from intermediates like this compound) enhances lipophilicity and bioavailability .
  • Structure-activity relationship (SAR) studies correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with antimicrobial potency against Gram-negative pathogens .

Data Contradictions and Mitigation

  • Stereochemical Discrepancies : Early synthetic routes reported inconsistent enantiomeric excess (ee) due to racemization during fluorination. Mitigation involves low-temperature reactions (-20°C) and chiral auxiliaries .
  • Analytical Variability : Discrepancies in HPLC retention times arise from column batch differences. Standardization using certified reference materials (e.g., D449220) ensures reproducibility .

Methodological Best Practices

  • Crystallography : Use SHELXTL for refinement; deposit CIF files in the Cambridge Structural Database (CSD) for peer validation .
  • Synthesis : Employ inert atmosphere (N2/Ar) for moisture-sensitive steps. Monitor reaction progress via in-situ FTIR to detect intermediate formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol
Reactant of Route 2
Reactant of Route 2
(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol

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